(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOKXFNGAZWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, are known to interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This interaction can lead to enzyme inhibition, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the signaling pathways involved in cell proliferation and apoptosis. By altering these pathways, this compound can impact cell growth and survival, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH. Long-term exposure to this compound in vitro and in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may occur, including cellular toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, piperidine derivatives can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. By modulating these enzymes, this compound can affect the metabolism of other compounds, potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization within the endoplasmic reticulum or mitochondria can affect cellular processes such as protein synthesis and energy production.
Biological Activity
(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a difluorobenzyl group and a hydroxymethyl group. This configuration contributes to its lipophilicity, which is crucial for its interaction with biological membranes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit activity against various cancer cell lines. A study highlighted the importance of targeting heat shock proteins (Hsp70 and Hsp90) in cancer therapy. These proteins are often overexpressed in drug-resistant cancers, making them viable targets for new anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Hsp70 inhibition |
| Compound B | A549 (Lung) | 20 | Hsp90 inhibition |
| This compound | HeLa (Cervical) | TBD | TBD |
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression . The specific effects of this compound on these systems require further exploration.
Antioxidant Activity
Preliminary studies indicate that related piperidine compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Table 2: Antioxidant Activity Comparison
| Compound | Assay Type | Activity Level |
|---|---|---|
| Compound C | DPPH Scavenging | Moderate |
| Compound D | ABTS Assay | High |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies have investigated the biological activity of similar piperidine derivatives:
- Study on Anticancer Activity : A derivative showed significant cytotoxicity against prostate cancer cells by inhibiting Hsp90, leading to reduced cell viability and increased apoptosis rates.
- Neuropharmacological Assessment : Another study evaluated a related compound's effect on anxiety-like behaviors in rodent models, demonstrating anxiolytic properties through modulation of GABAergic transmission.
Scientific Research Applications
1.1. G Protein-Coupled Receptor Inhibition
One of the significant applications of (1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol is its use as a selective inhibitor of G protein-coupled receptors (GPCRs). In particular, research has demonstrated that derivatives of this compound can act as potent inhibitors of G protein-coupled receptor kinase 2 (GRK2), which is implicated in various cardiovascular diseases and heart failure. For instance, a related compound showed an IC50 value of 30 nM against GRK2 with over 230-fold selectivity against other kinases, suggesting that modifications to the piperidine scaffold can enhance selectivity and potency against specific targets .
1.2. Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of similar compounds. The incorporation of the 2,6-difluorobenzyl group was found to influence the binding affinity and selectivity for GRK subfamilies significantly. For example, changes in substituents on the piperidine ring were shown to alter the potency against GRK2 and other kinases, indicating that careful modification can lead to improved therapeutic agents .
2.1. Cardiomyocyte Contractility Enhancement
In one study, a derivative of this compound was shown to enhance cardiomyocyte contractility with approximately 100-fold greater potency than paroxetine, an established antidepressant. This finding highlights the potential of this compound in treating heart conditions through modulation of GRK2 activity .
2.2. Cancer Research
Another area of interest is the potential application of this compound in cancer therapy. The inhibition of specific kinases involved in cell proliferation and survival pathways could provide a novel approach to cancer treatment. By selectively targeting these pathways with derivatives of this compound, researchers aim to develop more effective cancer therapies with fewer side effects compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Scaffolds
Compound A : [1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS 415722-06-4)
- Structure : Differs by substituting the 2,6-difluorobenzyl group with a 4-methylbenzyl group.
- The methyl group increases lipophilicity (logP ~2.1 vs. ~1.8 for the fluorinated compound), which may affect blood-brain barrier penetration .
Compound B : 1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indole (CAS not specified)
- Structure : Incorporates an indole ring fused to the piperidine system.
- Increased molecular weight (MW ~305 g/mol vs. ~255 g/mol for the target compound) reduces solubility in aqueous media .
Analogues with 2,6-Difluorobenzyl Substituents
Compound C : Rufinamide (CAS 106308-44-5)
- Structure : 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.
- Key Differences: Replaces the piperidine ring with a triazole heterocycle, reducing basicity (pKa ~5 vs. ~8–9 for piperidine derivatives). The carboxamide group enhances hydrogen-bonding capacity, improving solubility (logP ~1.2 vs. ~1.8 for the target compound) . Pharmacological Activity: Approved for treating seizures in Lennox-Gastaut syndrome, indicating CNS penetration and anticonvulsant mechanisms .
Compound D : Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS 217448-86-7)
- Structure : Shares the 2,6-difluorobenzyl group but features a triazole ring and ester functionalization.
- Key Differences: The ester group increases hydrolytic instability compared to the hydroxymethyl group in the target compound. Lower molecular weight (MW ~269 g/mol vs. ~255 g/mol) but reduced hydrogen-bond donor capacity .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound C (Rufinamide) | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 255.28 | 219.32 | 238.19 | 268.21 |
| logP | ~1.8 | ~2.1 | ~1.2 | ~1.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 0 |
| Topological Polar SA | 40.5 Ų | 38.2 Ų | 78.3 Ų | 65.7 Ų |
| Pharmacological Use | Research-stage | Research-stage | Anticonvulsant | Intermediate |
Notes:
- The target compound’s balanced logP and polar surface area suggest favorable CNS penetration, while Rufinamide’s lower logP aligns with its clinical efficacy in epilepsy .
- Fluorine atoms in the 2,6-difluorobenzyl group enhance metabolic stability by resisting oxidative degradation compared to non-fluorinated analogues .
Preparation Methods
N-Alkylation of Piperidin-3-one
- Reagents and Conditions: Piperidin-3-one hydrochloride is dissolved in an organic solvent such as dichloromethane with a catalytic amount of methanol to improve solubility.
- Alkylating Agent: 2,6-Difluorobenzyl bromide is added along with a base such as potassium carbonate.
- Reaction: The mixture is stirred at room temperature (RT) for 16 hours under an inert atmosphere to prevent moisture interference.
- Work-up: After reaction completion, water is added, and the organic layer is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography using a solvent system such as 2.5% methanol in dichloromethane.
This step results in the formation of N-(2,6-difluorobenzyl)piperidin-3-one intermediate with high selectivity and yield.
Reduction of Piperidin-3-one to Piperidin-3-ylmethanol
- Reducing Agents: Commonly used hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
- Procedure: The N-alkylated piperidin-3-one is dissolved in anhydrous solvent (e.g., methanol or tetrahydrofuran), and the reducing agent is added portion-wise at low temperature (0–5 °C).
- Reaction Time: Stirring continues for several hours until complete reduction is confirmed by TLC or HPLC.
- Quenching: The reaction is quenched with water or dilute acid, and the product is extracted with organic solvents.
- Purification: The crude alcohol is purified by chromatography or recrystallization.
This step converts the ketone group at the 3-position to the corresponding hydroxymethyl group, yielding this compound.
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
- Starting Materials: 2,6-Difluorobenzaldehyde and piperidin-3-ylmethanol or its protected form.
- Catalysts: Use of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.
- Reaction Conditions: The aldehyde and amine are reacted in a suitable solvent (e.g., dichloroethane or methanol) under inert atmosphere with stirring at room temperature or mild heating.
- Advantages: This method allows direct formation of the N-benzylated piperidin-3-ylmethanol in one step, potentially improving overall yield and reducing purification steps.
Use of Protecting Groups
- Protecting the hydroxyl group during N-alkylation or reduction steps can improve selectivity and prevent side reactions.
- Common protecting groups include silyl ethers or acetates, which are removed after key transformations.
Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation of piperidin-3-one | Room temperature, 16 h, K2CO3, DCM/MeOH | 75-90 | High selectivity; requires inert atmosphere |
| Reduction of ketone to alcohol | NaBH4, 0–5 °C, methanol, 2-4 h | 80-95 | Mild conditions; careful quenching needed |
| Reductive amination (alt.) | NaBH(OAc)3, RT, 12-24 h | 70-85 | One-step synthesis; may require purification |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the presence of the benzyl group, piperidine ring, and hydroxymethyl group.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 229.28 g/mol.
- HPLC Purity: Typically >95% after purification.
- Melting Point: Reported in literature for crystalline forms, aiding in purity assessment.
Summary of Research Findings
- The preparation of this compound is well-established through N-alkylation followed by ketone reduction.
- Reaction conditions are optimized to balance yield, purity, and scalability.
- Alternative reductive amination routes offer streamlined synthesis but may require more careful control of reaction parameters.
- Protecting group strategies can enhance selectivity but add steps.
- Purification by flash chromatography is standard to achieve high purity suitable for pharmaceutical or research applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(2,6-difluorobenzyl)piperidin-3-yl)methanol, and how can reaction efficiency be optimized?
- Methodology :
- Retrosynthesis planning : Use AI-powered tools (e.g., Template_relevance models) to predict feasible one-step routes, leveraging databases like PISTACHIO and Reaxys for precursor scoring .
- Key steps : (i) Piperidine core functionalization with 2,6-difluorobenzyl groups via nucleophilic substitution. (ii) Methanol group introduction via reduction of ketone intermediates (e.g., NaBH₄ in methanol).
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., methanol/water mixtures) and temperature (0–5°C for sensitive intermediates) to suppress side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry .
- NMR spectroscopy : Compare and NMR peaks with computational predictions (e.g., DFT calculations). Key signals: 2,6-difluorobenzyl aromatic protons (δ 6.8–7.2 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: 254.3 g/mol) .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methods :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 → 6:4) to separate polar byproducts.
- Recrystallization : Dissolve crude product in hot methanol, then cool to −20°C for crystal formation .
- HPLC : Employ reverse-phase C18 columns with methanol/water (65:35) mobile phase at pH 4.6 (adjusted with acetic acid) for analytical purity checks .
Advanced Research Questions
Q. How does the fluorinated benzyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
- Mechanistic insights :
- Electronic effects : Fluorine atoms increase electron-withdrawing properties, enhancing binding affinity to hydrophobic pockets in targets (e.g., enzymes or receptors).
- Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo. Compare with chloro/methyl analogs using in vitro CYP450 inhibition assays .
Q. What crystallographic data support the conformational flexibility of this compound?
- Findings :
- Crystal packing analysis : SHELXD reveals chair-to-boat transitions in the piperidine ring under varying temperatures (100–300 K).
- Hydrogen bonding : Methanol hydroxyl groups form intermolecular bonds with fluorine atoms (distance: 2.8–3.1 Å), stabilizing specific conformers .
- Implications : Flexibility impacts solubility and membrane permeability in drug delivery applications.
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Troubleshooting :
- Pharmacokinetics : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain reduced efficacy in vivo.
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, hydroxylation at the piperidine ring may reduce potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
